5-Nitroisoquinoline-6-carboxylic acid
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Overview
Description
5-Nitroisoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in pharmacology and medicine. The nitro group at the 5-position and the carboxylic acid group at the 6-position make this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the nitration of isoquinoline derivatives followed by carboxylation. The nitration typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position. The carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Nitroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
5-Nitroisoquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitroisoquinoline-6-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoquinoline: Lacks the carboxylic acid group, making it less versatile in certain reactions.
6-Carboxyisoquinoline: Lacks the nitro group, affecting its redox properties.
5-Nitroquinoline-6-carboxylic acid: Similar structure but with a different ring system, leading to different reactivity and applications
Uniqueness
5-Nitroisoquinoline-6-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H6N2O4 |
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Molecular Weight |
218.17 g/mol |
IUPAC Name |
5-nitroisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)8-2-1-6-5-11-4-3-7(6)9(8)12(15)16/h1-5H,(H,13,14) |
InChI Key |
CYVYRYNLLQIEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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